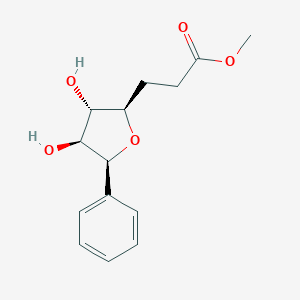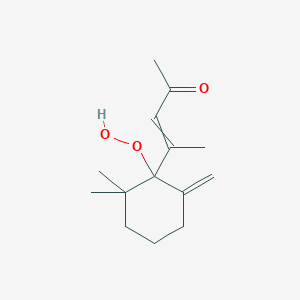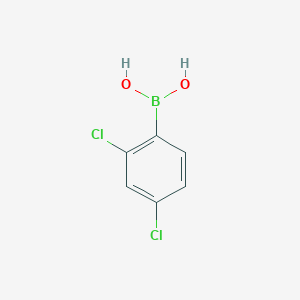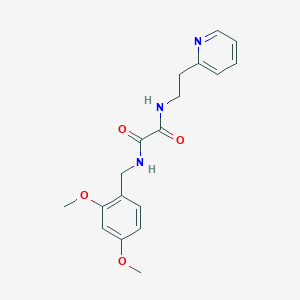
1-(1H-benzimidazol-2-ylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. An example includes the synthesis of related compounds through reactions involving aldehydes, 2-amino benzimidazole, and various catalysts such as nickel nitrate hexahydrate or nano-Copper Y Zeolite, highlighting the diverse synthetic routes available for these compounds (Mobinikhaledi, Foroughifar, & Kalhor, 2009); (Kalhor, 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information about the geometry, electronic structure, and intermolecular interactions of these compounds. For instance, the structural properties of a related compound, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, were extensively studied, revealing insights into its molecular geometry and interactions (Abdel Ghani & Mansour, 2011).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including alkylation, nitrosation, and ring closure, leading to a wide array of structurally diverse compounds. These reactions are essential for modifying the chemical and biological properties of benzimidazole derivatives for specific applications (Pozharskii, Dyablo, Belyaev, Starikova, & Yanovskii, 1998).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and can be studied through crystallography and computational methods (Adardour, Lahcen, Hdoufane, Alanazi, Loughzail, Mousser, Fleutot, François, Cherqaoui, & Baouid, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of benzimidazole derivatives. These properties can be tailored through chemical modifications, enabling the design of compounds with specific functions, such as catalysis, binding to biological targets, or acting as inhibitors against various pathogens (Srivastava, Gupta, Naaz, Sen Gupta, Yadav, Singh, Singh, Rana, Gupta, Schols, & Singh, 2020).
科学的研究の応用
DNA Binding and Fluorescence Studies
Benzimidazole derivatives, such as Hoechst 33258, are known for their strong affinity to bind to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This binding characteristic has been extensively used in fluorescent DNA staining, facilitating the analysis of chromosomes, nuclear DNA content, and plant cell biology. Hoechst derivatives serve not only as fluorescent stains but also play roles as radioprotectors and topoisomerase inhibitors, laying a foundation for rational drug design and molecular investigations into DNA sequence recognition (Issar & Kakkar, 2013).
Antifungal and Antimicrobial Mechanisms
Benzimidazole compounds are specific inhibitors of microtubule assembly, a mechanism employed by fungicides and anthelmintic drugs. This inhibitory action, achieved by binding to the tubulin molecule, has been crucial in studying the structure and function of microtubules in fungal cell biology and molecular genetics. Such research has paved the way for understanding the binding sites and roles in microtubule assembly, offering insights into the development of new therapeutic agents (Davidse, 1986).
Catalysis and Chemical Synthesis
The chemistry of benzimidazole derivatives is not just limited to biological applications but extends to the realm of catalysis and synthetic methodology. Compounds containing benzimidazole motifs, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, demonstrate diverse properties in coordination chemistry. These properties include spectroscopic characteristics, structures, magnetic, biological, and electrochemical activities, highlighting their versatility and potential in designing new materials and catalysts (Boča, Jameson, & Linert, 2011).
Anticancer Research
In the fight against cancer, benzimidazole derivatives have shown a broad spectrum of biological activities, including acting as intercalators, alkylating agents, and enzyme inhibitors. Their structural similarity to naturally occurring nucleobases makes them attractive scaffolds for designing anticancer agents. Research into benzimidazole derivatives has identified key substituents and structural modifications that enhance their anticancer efficacy, providing a rich area for drug development and synthetic chemistry (Akhtar et al., 2019).
Therapeutic Potential Beyond Oncology
Beyond their role in cancer research, benzimidazole derivatives encompass a wide range of therapeutic applications. Their structural diversity and the ability to modify the benzimidazole nucleus have led to the discovery of compounds with antimicrobial, antiviral, antiparasitic, and CNS activities. The exploration of these compounds continues to be an active area of research, offering promising leads for the development of new therapies across various diseases (Babbar, Swikriti, & Arora, 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(1H-benzimidazol-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(14)6-11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVRXGARSFQENR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=CC=CC=C2N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



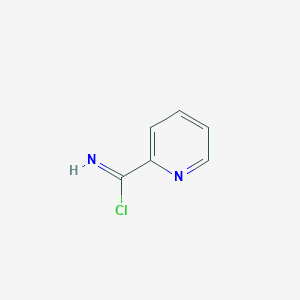
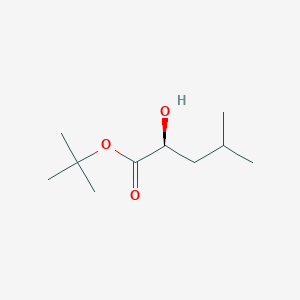
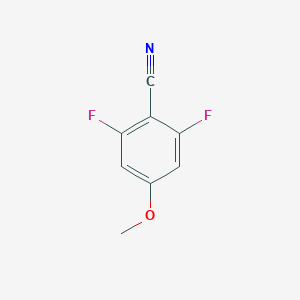
![methyl 3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-phenyloxolan-2-yl]propanoate](/img/structure/B50330.png)
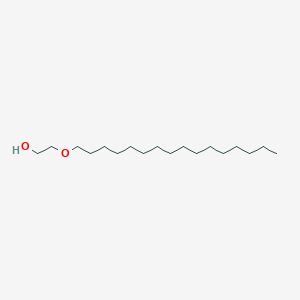
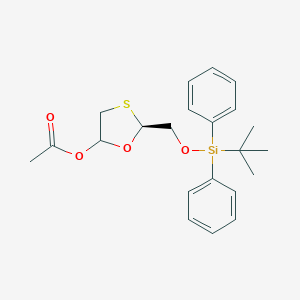
![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)
![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)
